molecular formula C15H28O B14434914 Bicyclo[2.2.2]octan-1-ol, 4-heptyl- CAS No. 76921-51-2

Bicyclo[2.2.2]octan-1-ol, 4-heptyl-

Cat. No.: B14434914
CAS No.: 76921-51-2
M. Wt: 224.38 g/mol
InChI Key: WLQCOYZDCXYWKL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- is a chemical compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.2.2]octane derivatives, which are known for their rigidity and stability. The compound’s molecular formula is C15H28O, and it features a heptyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system. This structural arrangement imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octan-1-ol, 4-heptyl- typically involves a multi-step process. One common method is the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM). The Diels-Alder reaction forms the bicyclic core, while C-allylation introduces the heptyl group. Finally, RCM is used to close the ring and form the desired bicyclo[2.2.2]octane structure .

Industrial Production Methods

Industrial production of bicyclo[2.2.2]octan-1-ol, 4-heptyl- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- stands out due to the presence of the heptyl group, which enhances its hydrophobicity and potential interactions with lipid membranes and hydrophobic pockets in proteins. This unique feature may contribute to its distinct biological and industrial applications.

Properties

CAS No.

76921-51-2

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4-heptylbicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3

InChI Key

WLQCOYZDCXYWKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC12CCC(CC1)(CC2)O

Origin of Product

United States

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